2-Ethyl-1-fluoro-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1-fluoro-4-methoxybenzene is an organic compound with the chemical formula C9H11FO. It has various applications in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1-fluoro-4-methoxybenzene is not well understood. However, it is believed to interact with various biological molecules, such as enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects:
2-Ethyl-1-fluoro-4-methoxybenzene has various biochemical and physiological effects. It has been shown to have antimicrobial, antifungal, and antitumor activities. It also has antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Ethyl-1-fluoro-4-methoxybenzene in lab experiments include its unique properties, such as its ability to act as a building block in the synthesis of various compounds. However, its limitations include its toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
For 2-Ethyl-1-fluoro-4-methoxybenzene research include exploring its potential as a therapeutic agent for various diseases, such as cancer and inflammation. It can also be used in the development of new materials and catalysts for organic synthesis. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, 2-Ethyl-1-fluoro-4-methoxybenzene is a versatile compound with various scientific research applications. Its unique properties make it a valuable building block in the synthesis of various compounds, and its potential therapeutic properties make it an interesting target for future research. However, its toxicity and the need for specialized equipment and expertise to handle it safely should be taken into consideration.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-1-fluoro-4-methoxybenzene has various applications in scientific research. It is used as a building block in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
196519-61-6 |
---|---|
Produktname |
2-Ethyl-1-fluoro-4-methoxybenzene |
Molekularformel |
C9H11FO |
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
2-ethyl-1-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H11FO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
WVDJPQIQKSISAH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)OC)F |
Kanonische SMILES |
CCC1=C(C=CC(=C1)OC)F |
Synonyme |
Benzene, 2-ethyl-1-fluoro-4-methoxy- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.